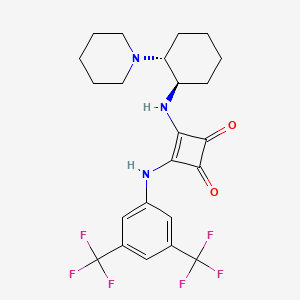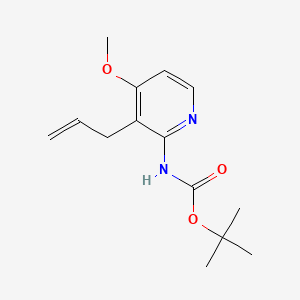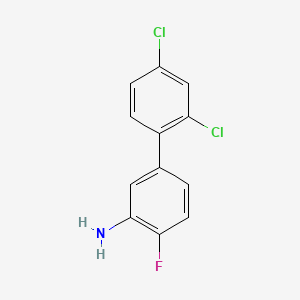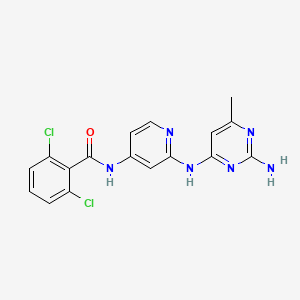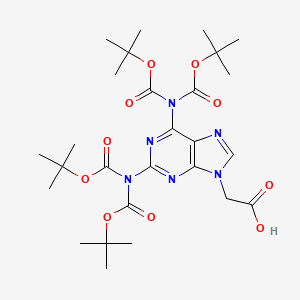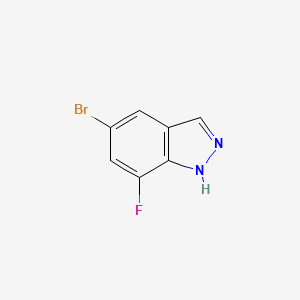
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Ethoxy-4-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It has a molecular weight of 181 and is typically stored in an inert atmosphere, under -20°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(6-Ethoxy-4-methylpyridin-3-yl)boronic acid”, can be achieved through various methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The InChI code for “(6-Ethoxy-4-methylpyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(6-Ethoxy-4-methylpyridin-3-yl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(6-Ethoxy-4-methylpyridin-3-yl)boronic acid” is a solid compound . It has a molecular weight of 181 .Applications De Recherche Scientifique
Boronic Acid Drugs Design and Discovery
Research in the field of boronic acids has significantly expanded over the past two decades, impacting synthetic development, materials science, and drug discovery. The unique properties of boronic acids, such as potentially enhancing drug potency and improving pharmacokinetics, have made them attractive in medicinal chemistry. Boronic acid drugs, approved by regulatory agencies like the FDA and Health Canada, exemplify the successful integration of boronic acids into therapeutic agents. This review elaborates on the discovery processes of boronic acid drugs, starting from boron's natural occurrence to the synthetic advancements that facilitated its incorporation into organic compounds, aiming to inspire future drug discovery efforts incorporating boronic acids (Plescia & Moitessier, 2020).
Boron-Containing Compounds in Fungal Kingdom
The increasing identification of boron-containing compounds (BCCs) due to innovative synthesis procedures has highlighted their significant effects on fungi, offering both social and economic benefits. Traditional uses of boric acid alongside novel synthetic BCCs have shown effective antifungal properties, particularly against pathogenic species. This review synthesizes scientific reports to discuss BCC actions in fungi, suggesting new opportunities for developing strategic compounds with environmental, antimycotic, and food acquisition benefits (Estevez-Fregoso et al., 2021).
Antifungal Mechanism of Boron-Containing Compounds
Boron compounds, particularly boric acid, boronic acids, and tavaborole, have exhibited significant bioactivity as antifungals and insecticides. The review focuses on the antifungal action mechanism of these compounds, suggesting their potential in new antimicrobial development. The fungistatic effect of boric acid, potentially disrupting tryptophan synthesis and affecting cellular functions, is explored, demonstrating the importance of further research on boric acid and its derivatives in antifungal therapies (Arvanitis, Rook, & Macreadie, 2020).
Boron Removal in Seawater Desalination
The development of membrane technology for seawater desalination has brought attention to the challenge of boron removal in drinking water. This review summarizes current knowledge on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, highlighting the importance of understanding boric acid speciation and its influence on boron rejection. The need for further research to optimize processes for enhanced boron removal in desalination applications is emphasized, underlining the significance of scientific advancements in addressing environmental and health concerns associated with boron in drinking water (Tu, Nghiem, & Chivas, 2010).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Boronic acids, including “(6-Ethoxy-4-methylpyridin-3-yl)boronic acid”, have diverse applications and are increasingly being used in various areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of boronic acids research are likely to continue in these areas, with potential for new applications to be discovered .
Propriétés
IUPAC Name |
(6-ethoxy-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAACOMLXVNTIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681858 |
Source


|
| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1256355-37-9 |
Source


|
| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

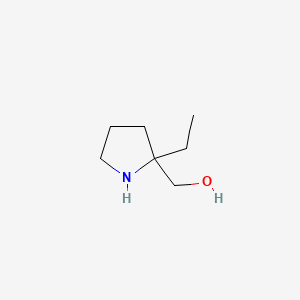

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)
